molecular formula C20H23N5O4S B2583332 N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzofuran-2-carboxamide CAS No. 1021221-79-3

N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzofuran-2-carboxamide

Cat. No.: B2583332
CAS No.: 1021221-79-3
M. Wt: 429.5
InChI Key: JASZERXDWWMWDY-UHFFFAOYSA-N
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Description

N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzofuran-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzofuran core, a piperazine ring substituted with a pyrimidine group, and a sulfonyl-propyl linkage, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran core. The benzofuran can be synthesized through a cyclization reaction of 2-hydroxybenzaldehyde with ethyl acetoacetate under acidic conditions. The piperazine ring is then introduced through a nucleophilic substitution reaction with pyrimidine-2-yl chloride. The sulfonyl-propyl linkage is formed by reacting the piperazine derivative with 1,3-propane sultone. Finally, the carboxamide group is introduced through an amidation reaction with benzofuran-2-carboxylic acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow chemistry to improve reaction efficiency, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran core can be oxidized to form benzofuran-2,3-dione.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products

    Oxidation: Benzofuran-2,3-dione.

    Reduction: Benzofuran-2-carboxamide amine.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzofuran-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets. The piperazine ring can act as a ligand for various receptors, modulating their activity. The benzofuran core may interact with enzymes or other proteins, influencing biochemical pathways. The sulfonyl-propyl linkage can enhance the compound’s solubility and bioavailability, facilitating its effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: Similar structure with a pyridine group instead of a benzofuran core.

    Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Contains a pyrazine group and a different substitution pattern on the piperazine ring.

Uniqueness

N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzofuran-2-carboxamide is unique due to its combination of a benzofuran core, a pyrimidine-substituted piperazine ring, and a sulfonyl-propyl linkage. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

N-[3-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylpropyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O4S/c26-19(18-15-16-5-1-2-6-17(16)29-18)21-9-4-14-30(27,28)25-12-10-24(11-13-25)20-22-7-3-8-23-20/h1-3,5-8,15H,4,9-14H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JASZERXDWWMWDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)CCCNC(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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